3-Chloro-5-(2,6-difluorophenyl)phenol
Overview
Description
3-Chloro-5-(2,6-difluorophenyl)phenol is an organic compound with the molecular formula C12H7ClF2O. It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring.
Mechanism of Action
Target of Action
It is often used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
The mode of action of 3-Chloro-5-(2,6-difluorophenyl)phenol is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with a palladium catalyst and other organic compounds to form new carbon-carbon bonds . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific conditions of the reaction .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it can be inferred that the compound plays a role in the synthesis of various organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
As a reagent in suzuki–miyaura coupling reactions , its primary effect is likely the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These may include the presence of a palladium catalyst, the temperature and pressure of the reaction environment, and the presence of other organic compounds in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2,6-difluorophenyl)phenol can be achieved through several methods. One common approach involves the bromination of 2,4-difluoroaniline, followed by a Sandmeyer reaction, Grignard reaction, and esterification . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2,6-difluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one atom or group of atoms with another, commonly involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
3-Chloro-5-(2,6-difluorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,6-difluorophenol: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
3-Chloro-5-(2,3-difluorophenyl)phenol: Another closely related compound with variations in the position of fluorine atoms.
Uniqueness
Its distinct chemical properties make it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
3-chloro-5-(2,6-difluorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-8-4-7(5-9(16)6-8)12-10(14)2-1-3-11(12)15/h1-6,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQYIKOIUNHYEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)Cl)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685939 | |
Record name | 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-75-4 | |
Record name | 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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